3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 192318-32-4
VCID: VC11628662
InChI: InChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-2-7(6-8)16-5-4-9(15)10(16)17/h1-3,6,9H,4-5,15H2
SMILES: C1CN(C(=O)C1N)C2=CC(=CC=C2)OC(F)(F)F
Molecular Formula: C11H11F3N2O2
Molecular Weight: 260.21 g/mol

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one

CAS No.: 192318-32-4

Cat. No.: VC11628662

Molecular Formula: C11H11F3N2O2

Molecular Weight: 260.21 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one - 192318-32-4

Specification

CAS No. 192318-32-4
Molecular Formula C11H11F3N2O2
Molecular Weight 260.21 g/mol
IUPAC Name 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
Standard InChI InChI=1S/C11H11F3N2O2/c12-11(13,14)18-8-3-1-2-7(6-8)16-5-4-9(15)10(16)17/h1-3,6,9H,4-5,15H2
Standard InChI Key PTBTWPGLOSJWMS-UHFFFAOYSA-N
SMILES C1CN(C(=O)C1N)C2=CC(=CC=C2)OC(F)(F)F
Canonical SMILES C1CN(C(=O)C1N)C2=CC(=CC=C2)OC(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one features a five-membered pyrrolidinone ring (a lactam) substituted at the 1-position with a 3-(trifluoromethoxy)phenyl group and at the 3-position with an amino group. The trifluoromethoxy (-OCF₃) moiety introduces strong electron-withdrawing effects, while the amino group enhances hydrogen-bonding potential.

Key Structural Features:

  • Pyrrolidinone core: Provides a rigid, nitrogen-containing heterocyclic framework.

  • 3-(Trifluoromethoxy)phenyl group: Enhances metabolic stability and lipophilicity due to the trifluoromethoxy substituent.

  • Amino group: Serves as a site for chemical derivatization or intermolecular interactions in biological systems.

Molecular Formula and Weight

The molecular formula is deduced as C₁₁H₁₁F₃N₂O₂, with a calculated molecular weight of 260.21 g/mol. This aligns with related pyrrolidinone derivatives, such as 3-amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one (C₁₁H₁₁F₃N₂O, 244.21 g/mol), differing primarily in the substitution pattern of the aryl group.

Comparative Molecular Data:

Property3-Amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
Molecular FormulaC₁₁H₁₁F₃N₂O₂C₁₁H₁₁F₃N₂O
Molecular Weight (g/mol)260.21 (calculated)244.21
Substituents3-OCF₃ phenyl, 3-amino2-CF₃ phenyl, 3-amino

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The synthesis of 3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one may involve the following key steps:

  • Formation of the pyrrolidinone ring: Achieved via cyclization of γ-amino acids or intramolecular lactamization.

  • Introduction of the 3-(trifluoromethoxy)phenyl group: Likely through nucleophilic substitution or transition-metal-catalyzed coupling reactions.

  • Functionalization at the 3-position: Installation of the amino group via reductive amination or protection/deprotection strategies.

Proposed Synthetic Route

A plausible pathway draws inspiration from methods used for analogous compounds :

  • Step 1: React 3-(trifluoromethoxy)aniline with a γ-keto ester under acidic conditions to form a Schiff base intermediate.

  • Step 2: Cyclize the intermediate via heating or microwave irradiation to construct the pyrrolidinone core.

  • Step 3: Introduce the amino group at position 3 through selective reduction of a nitro precursor or via enzymatic amination.

Critical Reaction Parameters:

  • Solvent system: Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.

  • Catalysts: Lewis acids (e.g., ZnCl₂) or organocatalysts for enantioselective synthesis .

  • Temperature: Controlled heating (80–120°C) to prevent decomposition of the trifluoromethoxy group.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

  • Solubility: Moderate lipophilicity (logP ≈ 2.5) due to the trifluoromethoxy group, with limited aqueous solubility.

  • Melting point: Estimated 150–170°C based on analogs.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the lactam ring.

Spectroscopic Characterization

Hypothetical data inferred from related structures :

  • ¹H NMR:

    • δ 6.8–7.5 ppm (aromatic protons from the phenyl group).

    • δ 3.5–4.2 ppm (pyrrolidinone ring protons).

    • δ 1.8–2.5 ppm (NH₂ group, broad singlet).

  • ¹⁹F NMR: δ -58 ppm (trifluoromethoxy group).

  • IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch).

CompoundTargetEC₅₀ (μM)Reference
3-Amido-3-aryl-piperidineGlyT10.025–1.67
Meppep C-11Cannabinoid receptorsN/A

Material Science Applications

The trifluoromethoxy group’s electron-deficient nature could make the compound useful in:

  • Polymer chemistry: As a monomer for high-performance fluoropolymers.

  • Coordination chemistry: Ligand design for transition-metal catalysts.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring precise substitution at the 3-position of the pyrrolidinone ring.

  • Stability of the trifluoromethoxy group: Avoiding cleavage under reaction conditions.

Research Opportunities

  • Structure-activity relationship (SAR) studies: Modifying the amino group to optimize pharmacokinetic properties.

  • Radiolabeling: Incorporating isotopes (e.g., ¹¹C) for imaging applications, as seen in Meppep C-11 .

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